![molecular formula C13H21F2NO4 B1403984 1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate CAS No. 1356339-26-8](/img/structure/B1403984.png)
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate
Overview
Description
“1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate” is a chemical compound with the CAS Number: 1356339-26-8. Its molecular weight is 293.31 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is typically in a liquid or solid or semi-solid or lump form .Scientific Research Applications
Synthesis and Characterization
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate is involved in the synthesis and characterization of various organic compounds. A study by Çolak et al. (2021) demonstrated the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate using starting materials including tert-butyl 4-oxopiperidine-1-carboxylate. The compounds synthesized were characterized using spectroscopic methods and X-ray crystallographic analysis, indicating the utility of 1-tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate in detailed structural studies of organic compounds (Çolak, Karayel, Buldurun, & Turan, 2021).
Role in Chemical Synthesis
In another research context, the compound has been used in the synthesis of various chemically active compounds. For instance, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, using related starting materials. This highlights its role in the synthesis of complex bicyclic structures, contributing to the development of new chemical entities (Moriguchi et al., 2014).
Application in Chiral Auxiliary
The compound also finds application in the preparation of chiral auxiliaries. Studer et al. (1995) reported the synthesis and application of a new chiral auxiliary, illustrating the compound's significance in stereoselective synthesis and transformation in organic chemistry (Studer, Hintermann, & Seebach, 1995).
Importance in Organic Reactions
Its role in organic reactions is further exemplified by studies like that of Wang et al. (2021), who used related compounds in perfluoro-tert-butylation reactions. This indicates its utility in facilitating complex organic reactions, contributing to the synthesis of structurally diverse molecules (Wang, Tao, Dong, Ni, Xie, & Hu, 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate safety measures, including avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F2NO4/c1-5-19-10(17)9-6-13(14,15)8-16(7-9)11(18)20-12(2,3)4/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFZFIOMRZLJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857252 | |
Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
CAS RN |
1356339-26-8 | |
Record name | 1-tert-Butyl 3-ethyl 5,5-difluoropiperidine-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40857252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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